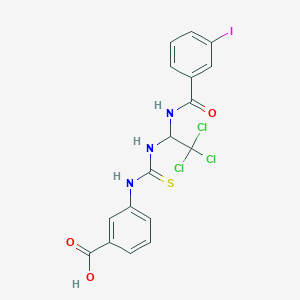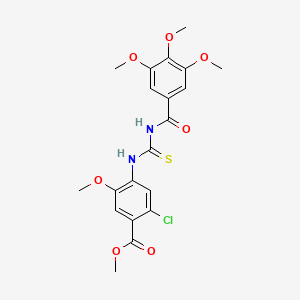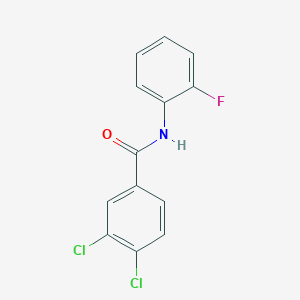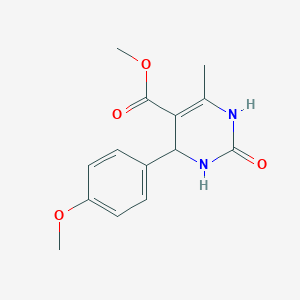
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound that features a combination of trichloro, iodo, benzoylamino, thioureido, and benzoic acid functional groups. Compounds with such diverse functional groups are often of interest in various fields of scientific research due to their potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid likely involves multiple steps, including the introduction of each functional group in a controlled manner. Typical synthetic routes may include:
Formation of the benzoylamino group: This could involve the reaction of a benzoyl chloride with an amine.
Introduction of the trichloroethyl group: This might be achieved through a nucleophilic substitution reaction.
Incorporation of the thioureido group: This could involve the reaction of an isothiocyanate with an amine.
Addition of the iodo group: This might be done through an electrophilic substitution reaction.
Formation of the benzoic acid group: This could involve the oxidation of a benzyl alcohol or the hydrolysis of a benzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoic acid group can undergo oxidation reactions to form various derivatives.
Reduction: The trichloroethyl group can be reduced to form a dichloro or monochloro derivative.
Substitution: The iodo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group could form benzaldehyde or benzoic anhydride, while substitution of the iodo group could form various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with receptors: The compound might interact with specific receptors on cell surfaces, modulating their activity.
Disruption of cellular processes: The compound might disrupt specific cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-benzoic acid: Lacks the thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-ureido)-benzoic acid: Contains a ureido group instead of a thioureido group.
3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-amino)-benzoic acid: Contains an amino group instead of a thioureido group.
Uniqueness
The uniqueness of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid lies in its combination of functional groups, which might confer unique chemical and biological properties. The presence of the thioureido group, in particular, could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H13Cl3IN3O3S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-[(3-iodobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H13Cl3IN3O3S/c18-17(19,20)15(23-13(25)9-3-1-5-11(21)7-9)24-16(28)22-12-6-2-4-10(8-12)14(26)27/h1-8,15H,(H,23,25)(H,26,27)(H2,22,24,28) |
InChI Key |
HUGMQXRZXJXRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(1-Benzofuran-2-YL)-1-[2-(benzyloxy)-4-methoxyphenyl]prop-2-EN-1-one](/img/structure/B11704522.png)
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11704525.png)
![methyl 4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate](/img/structure/B11704528.png)
![Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11704536.png)
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11704544.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11704549.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704555.png)
![6'-(Benzyloxy)-5'-{1,4-dioxaspiro[4.5]decan-2-YL}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B11704567.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11704582.png)




